molecular formula C14H18ClNO B8359457 6-Benzyl-6-aza-spiro[2.5]octan-4-one hydrochloride

6-Benzyl-6-aza-spiro[2.5]octan-4-one hydrochloride

Cat. No. B8359457
M. Wt: 251.75 g/mol
InChI Key: WDBAVSKPRYVIPB-UHFFFAOYSA-N
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Patent
US08138175B2

Procedure details

10.8 g (24.4 mmol, 1 eq.) 1-[2-(benzyl-tert-butoxycarbonylmethyl-amino)-ethyl]-cyclopropanecarboxylic acid tert-butyl ester were dissolved in 35 ml THF. 50 ml (2.05 eq.) 1 M lithium hexamethyldisilazanide solution in THF were added dropwise over 2.5 h maintaining the temperature between 20° C. and 25° C. After 2 h at RT (IPC by HPLC), the reaction mixture (containing the lithium salt of 6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-enc-5-carboxylic acid tert-butyl ester) was cooled to −10° C. (ice EtOH cooling bath) and 75 ml 1 M aq. sulfuric acid solution were added (temperature increased to 2° C.). The reaction mixture was warmed to RT and the THF removed under reduced pressure at 40° C. The resulting reaction mixture was heated to 40° C. for 1 h, was stirred 15 h at RT and an additional 3 h at 40° C. to complete the reaction (IPC by GC; intermediate 6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-ene-5-carboxylic acid tert-butyl ester is hydrolyzed and decarboxylation follows). The reaction mixture was cooled to 0° C. and was neutralized to pH 7.4 by addition of 10 ml 2 M aq. sodium hydroxide solution and 50 ml 1M aq. NaHCO3 solution were added, setting the pH to 9.4. The crude solution was extracted with TBME and EtOAc. The organic phases were combined, dried over sodium sulfate and filtered over a plug of SiO2. The solution was concentrated under reduced pressure (45° C./20 mbar) to give 4.56 g of the crude product as free base. The crude oil was dissolved in 8 ml EtOAc, cooled to 0° C. and 5.1 ml HCl solution (4.3 M in EtOAc) were added dropwise (exotherm 2° C. to 18° C.). The reaction mixture was stirred overnight at RT (gummy crystals) and filtered. The filter cake was washed with 10 ml EtOAc and dried under reduced pressure until constant weight to give 4.54 g of the title compound as off-white crystals (74% yield).
Name
Quantity
5.1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
1-[2-(benzyl-tert-butoxycarbonylmethyl-amino)-ethyl]-cyclopropanecarboxylic acid tert-butyl ester
Quantity
10.8 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-enc-5-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
reactant
Reaction Step Six
Name
6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-ene-5-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
reactant
Reaction Step Eight
Yield
74%

Identifiers

REACTION_CXSMILES
C(OC([C:8]1([CH2:11][CH2:12][N:13]([CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:14][C:15](OC(C)(C)C)=[O:16])[CH2:10][CH2:9]1)=O)(C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[Li].S(=O)(=O)(O)O.C(OC(C1N(CC2C=CC=CC=2)CCC2(CC2)C=1O)=O)(C)(C)C.[OH-].[Na+].C([O-])(O)=O.[Na+].[ClH:75]>C1COCC1.CCOC(C)=O>[ClH:75].[CH2:22]([N:13]1[CH2:12][CH2:11][C:8]2([CH2:10][CH2:9]2)[C:15](=[O:16])[CH2:14]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2,6.7,8.9,13.14,^1:38|

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
1-[2-(benzyl-tert-butoxycarbonylmethyl-amino)-ethyl]-cyclopropanecarboxylic acid tert-butyl ester
Quantity
10.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1(CC1)CCN(CC(=O)OC(C)(C)C)CC1=CC=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-enc-5-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ice EtOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
6-benzyl-4-hydroxy-6-aza-spiro[2.5]oct-4-ene-5-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=C(C2(CC2)CCN1CC1=CC=CC=C1)O
Step Eight
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
was stirred 15 h at RT and an additional 3 h at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 20° C. and 25° C
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to RT
CUSTOM
Type
CUSTOM
Details
the THF removed under reduced pressure at 40° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 40° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The crude solution was extracted with TBME and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered over a plug of SiO2
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure (45° C./20 mbar)
CUSTOM
Type
CUSTOM
Details
to give 4.56 g of the crude product as free base
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at RT (gummy crystals)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with 10 ml EtOAc
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure until constant weight

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)N1CC(C2(CC2)CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.54 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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